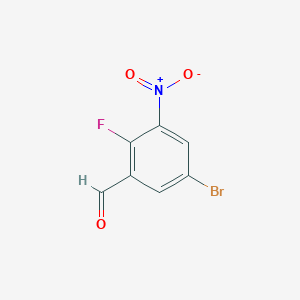
(2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid” is a complex organic molecule characterized by multiple chiral centers and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the dichloroacetamido group, and the attachment of the nitrophenyl group. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Formation of the Tetrahydropyran Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Dichloroacetamido Group: This can be achieved through the reaction of an amine with dichloroacetyl chloride in the presence of a base.
Attachment of the Nitrophenyl Group: This step might involve a nucleophilic substitution reaction where a hydroxyl group is replaced by a nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichloroacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or ethers.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. The presence of the dichloroacetamido and nitrophenyl groups suggests it might have antimicrobial or anticancer properties.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
類似化合物との比較
Similar Compounds
- (2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-methylphenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- (2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-chlorophenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
The unique combination of functional groups and chiral centers in this compound distinguishes it from similar molecules. Its specific arrangement of atoms may confer unique biological activities or chemical reactivity.
特性
分子式 |
C17H20Cl2N2O11 |
|---|---|
分子量 |
499.2 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17?/m1/s1 |
InChIキー |
UARPTSDFEIFMJP-MHAOEYFFSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)

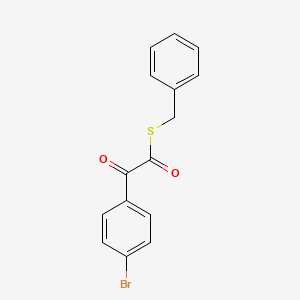
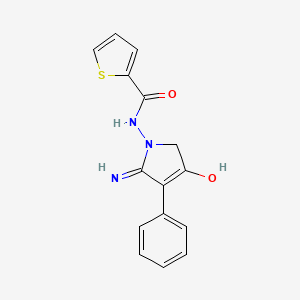
![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)
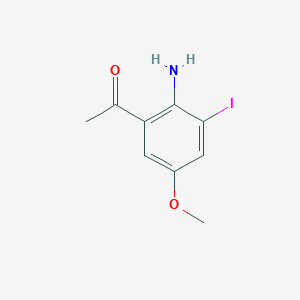


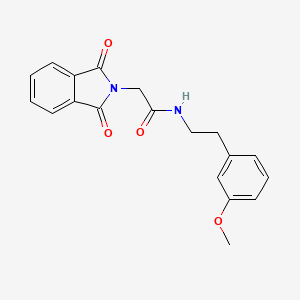
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)
